

A Comprehensive Technical Guide to the Physical Properties of Cyclopentadienylcobalt Dicarbonyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CpCo(CO)₂*

Cat. No.: *B8544727*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienylcobalt dicarbonyl, with the chemical formula $(C_5H_5)Co(CO)_2$, is an organocobalt compound that serves as a significant precursor and catalyst in organic synthesis and organometallic chemistry.^{[1][2]} Abbreviated as $CpCo(CO)_2$, this compound is a half-sandwich complex featuring a cobalt atom bonded to a cyclopentadienyl (Cp) ring and two carbonyl (CO) ligands.^[1] Its utility in catalysis, particularly in alkyne cyclotrimerization to form substituted benzenes, makes a thorough understanding of its physical properties essential for its effective application and handling.^[1] This technical guide provides an in-depth overview of the core physical characteristics of $CpCo(CO)_2$, detailed experimental methodologies for their determination, and a summary of its key structural and spectroscopic data. Due to its air and moisture sensitivity, specialized handling techniques are required.^{[1][2]}

Core Physical Properties

Cyclopentadienylcobalt dicarbonyl is a dark red to black liquid at room temperature.^[1] It is insoluble in water but soluble in common organic solvents.^[1] A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ CoO ₂	[2]
Molecular Weight	180.05 g/mol	[1][2]
Appearance	Dark red to black liquid	[1]
Melting Point	-22 °C	[1]
Boiling Point	139-140 °C at 710 mmHg; 37-38.5 °C at 2 mmHg	[1]
Density	1.35 g/cm ³	[1]
Flash Point	26.7 °C (80.1 °F)	[1]

Solubility and Spectroscopic Data

Property	Value	Reference(s)
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in common organic solvents	[1]
Refractive Index	1.599-1.602	
¹ H NMR (CDCl ₃)	δ ~4.8 ppm (singlet)	
¹³ C NMR	Data not readily available in cited literature. Expected peaks for the cyclopentadienyl ring and carbonyl ligands.	
Infrared (IR) Spectroscopy	Strong bands at 2030 and 1960 cm ⁻¹ (C≡O stretching)	[1]

Experimental Protocols

The air-sensitive nature of cyclopentadienylcobalt dicarbonyl necessitates the use of inert atmosphere techniques, such as a Schlenk line or a glovebox, for all manipulations and measurements.

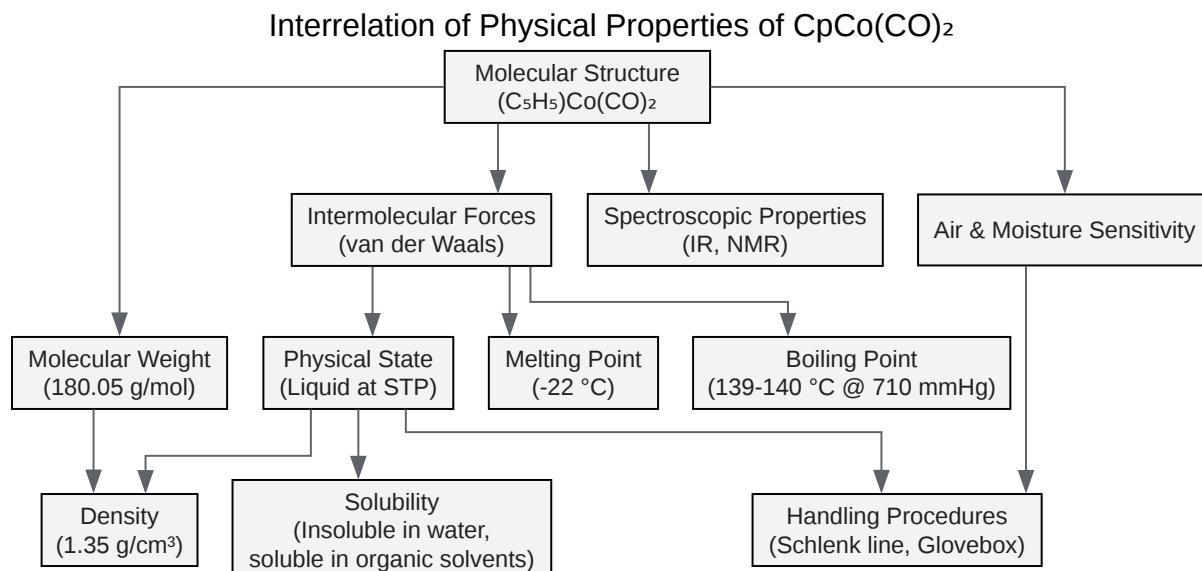
Determination of Melting Point

The melting point of CpCo(CO)₂ is determined using a low-temperature cryostat. A small, sealed capillary tube containing the sample is prepared under an inert atmosphere. This capillary is then placed in a melting point apparatus equipped with a cooling system. The temperature is slowly lowered until the sample solidifies and then gradually raised to observe the transition from solid to liquid.

Determination of Boiling Point

The boiling point is measured under reduced pressure to avoid thermal decomposition. A small amount of the liquid is placed in a Schlenk flask equipped with a distillation head and a thermometer. The system is evacuated to the desired pressure, and the sample is heated. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Measurement of Density


The density of CpCo(CO)₂ can be determined using a pycnometer within a glovebox to prevent exposure to air. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: An NMR sample is prepared in a glovebox by dissolving a small amount of CpCo(CO)₂ in a deuterated solvent (e.g., CDCl₃) and transferring the solution to an NMR tube fitted with a J. Young valve or a sealed cap. ¹H and ¹³C NMR spectra are then recorded on a standard NMR spectrometer.
- Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a liquid cell with windows transparent to IR radiation (e.g., NaCl or KBr plates). The cell is filled with the sample under an inert atmosphere and then placed in the spectrometer. The spectrum is recorded, showing characteristic strong absorptions for the carbonyl ligands.

Logical Relationships of Physical Properties

The physical properties of cyclopentadienylcobalt dicarbonyl are interconnected and dictate its behavior and handling requirements. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Caption: Logical flow of CpCo(CO)₂ properties.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of cyclopentadienylcobalt dicarbonyl. The data presented in a structured format, along with the outlined experimental protocols for handling this air-sensitive compound, offers valuable information for researchers and professionals in the fields of chemistry and drug development. The understanding of these properties is crucial for the safe and effective use of this versatile organometallic compound in various synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Cyclopentadienylcobalt Dicarbonyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8544727#physical-properties-of-cyclopentadienylcobalt-dicarbonyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com